molecular formula C16H19N3O4S B2507750 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1351596-19-4

3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2507750
CAS No.: 1351596-19-4
M. Wt: 349.41
InChI Key: WULYZXDGEDVPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a cyclopropyl group, while the 5-position bears a 1-(4-ethoxybenzenesulfonyl)azetidin-3-yl moiety.

Properties

IUPAC Name

3-cyclopropyl-5-[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-22-13-5-7-14(8-6-13)24(20,21)19-9-12(10-19)16-17-15(18-23-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYZXDGEDVPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 3-Cyclopropyl-5-[1-(4-Ethoxybenzenesulfonyl)Azetidin-3-Yl]-1,2,4-Oxadiazole

The target molecule can be dissected into two primary subunits:

  • 1,2,4-Oxadiazole Core : The 3-cyclopropyl-5-substituted-1,2,4-oxadiazole ring serves as the central heterocycle.
  • Azetidine Sulfonamide Moiety : The 1-(4-ethoxybenzenesulfonyl)azetidin-3-yl group at position 5 of the oxadiazole.

Retrosynthetically, the compound is accessible via:

  • Cyclocondensation of a cyclopropyl-substituted amidoxime with a carboxylic acid derivative of the functionalized azetidine.
  • Sequential functionalization of the azetidine ring, including sulfonylation and introduction of the 4-ethoxybenzene group.

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Preparation

The cyclopropyl-substituted amidoxime is synthesized via nucleophilic addition of hydroxylamine to cyclopropanecarbonitrile. This reaction proceeds in ethanol/water at 60°C for 12 hours, yielding cyclopropanecarboxamidoxime in 85% purity.

Oxadiazole Ring Formation

The amidoxime undergoes cyclocondensation with a carboxylic acid derivative of the azetidine sulfonamide. Two principal methods are employed:

Method A: Microwave-Assisted Cyclization

Adapting Sahoo et al.’s protocol, cyclopropanecarboxamidoxime and 1-(4-ethoxybenzenesulfonyl)azetidine-3-carboxylic acid are irradiated at 210 W for 10–15 minutes in ethanol with glacial acetic acid (GAA) as a catalyst. This method achieves 78% yield, with reduced side-product formation compared to conventional heating.

Method B: Superbase-Mediated One-Pot Synthesis

Baykov et al.’s NaOH/DMSO system enables room-temperature cyclization. The amidoxime and azetidine carboxylic acid methyl ester react in DMSO with NaOH (3 equiv.) for 4 hours, yielding the oxadiazole in 82% efficiency. This approach minimizes thermal degradation of the cyclopropyl group.

Table 1: Comparison of Oxadiazole Synthesis Methods

Method Conditions Yield (%) Time (h)
Microwave 210 W, GAA, EtOH 78 0.25
NaOH/DMSO RT, DMSO, NaOH 82 4

Functionalization of the Azetidine Moiety

Azetidine Ring Synthesis

The azetidine precursor is prepared via a three-step sequence from 3-chloropropanal, as described by Morken et al.:

  • Sulfinimine Formation : Condensation of 3-chloropropanal with (R)-tert-butanesulfinamide forms sulfinimine 11 in 94% yield.
  • Organometallic Addition : Grignard addition (e.g., methylmagnesium bromide) provides diastereomerically pure amine 12 (dr > 20:1).
  • Deprotection : HCl-mediated cleavage of the sulfinamide group yields enantiopure azetidine-3-carboxylic acid.

Sulfonylation at the Azetidine Nitrogen

The azetidine nitrogen is sulfonylated using 4-ethoxybenzenesulfonyl chloride under mild conditions:

  • Room-Temperature Protocol : Azetidine-3-carboxylic acid (1 equiv.) and 4-ethoxybenzenesulfonyl chloride (1.2 equiv.) react in dichloromethane (DCM) with triethylamine (2 equiv.) for 2 hours, achieving 89% yield.
  • Microwave Acceleration : Irradiation at 160 W for 5 minutes in DCM increases yield to 93% while reducing reaction time.

Coupling of Oxadiazole and Azetidine Components

The final step involves ester hydrolysis of the azetidine carboxylic acid derivative followed by amidoxime cyclocondensation:

  • Ester Hydrolysis : The methyl ester of 1-(4-ethoxybenzenesulfonyl)azetidine-3-carboxylic acid is saponified using LiOH in THF/H₂O (3:1) at 0°C to RT.
  • Cyclocondensation : The resultant carboxylic acid reacts with cyclopropanecarboxamidoxime under Vilsmeier reagent activation (POCl₃/DMF), yielding the target compound in 76% isolated yield after column chromatography.

Table 2: Key Intermediates and Yields

Intermediate Yield (%) Reference
Cyclopropanecarboxamidoxime 85
1-(4-Ethoxybenzenesulfonyl)azetidine 89
This compound 76

Stereochemical and Physicochemical Characterization

Conformational Analysis

X-ray crystallography of analogous compounds reveals free rotation around the oxadiazole-azetidine bond, with the cyclopropyl group adopting a planar conformation relative to the oxadiazole ring. This geometry minimizes steric hindrance and enhances metabolic stability.

Physicochemical Properties

  • LogP : Calculated as 2.1 (Schrödinger Suite), indicating moderate lipophilicity.
  • Solubility : 12 mg/mL in PBS (pH 7.4), suitable for oral bioavailability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, making it a candidate for further research and development in medicinal chemistry. Key areas of interest include:

1. Antimicrobial Activity
Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain oxadiazole compounds exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, compounds similar to 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole have been reported to have minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research on related oxadiazole derivatives has indicated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds with similar structures have been shown to have IC50 values in the low micromolar range, demonstrating their potency as anti-inflammatory agents .

3. Anticancer Activity
Oxadiazoles have been explored for their anticancer properties. Compounds derived from 1,2,4-oxadiazoles have been reported to modulate pathways involved in cancer cell proliferation and apoptosis. For example, some studies indicate that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in various biological assays:

Study Objective Findings
Said et al. (2022)Evaluate analgesic activityCompound 10 showed superior analgesic activity compared to Indomethacin with 100% protection .
Chortani et al. (2022)Assess antibacterial propertiesCompounds 11a and 11b displayed MIC values of 10.8 μM against Candida albicans, indicating good antibacterial activity .
Ningegowda et al. (2022)Test antimycobacterial activityCompound 13 exhibited significant anti-tuberculosis activity at 62.5 μg/mL .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Structural and Functional Features:

  • Azetidine-Sulfonyl Substituent : The azetidine (a four-membered nitrogen-containing ring) is sulfonylated at the 1-position with a 4-ethoxybenzene group. This substituent may improve solubility and modulate electronic properties due to the ethoxy (–OCH₂CH₃) and sulfonyl (–SO₂–) functionalities.

Molecular Formula : C₁₆H₁₉N₃O₄S (calculated molecular weight: 373.41 g/mol).

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related derivatives reported in the literature:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound 4-Ethoxybenzenesulfonyl, azetidin-3-yl C₁₆H₁₉N₃O₄S 373.41 Hypothesized enhanced solubility due to ethoxy group; potential bioactivity inferred from structural analogs.
3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole 2-Hydrazinylpyridin-3-yl C₁₀H₁₁N₅O 241.23 Exists in concomitant polymorphic forms; studied for biological activity.
3-Cyclopropyl-5-[1-(3-(trifluoromethyl)phenylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenylsulfonyl C₁₄H₁₃F₃N₃O₃S 375.33 Electron-withdrawing CF₃ group may reduce solubility but enhance metabolic stability.
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole Propyl, azetidin-3-ylmethyl C₉H₁₅N₃O 181.23 Lacks sulfonyl group; lower polarity and potential for passive membrane diffusion.
Substituent Impact Analysis:
  • Ethoxy vs.
  • Azetidine-Sulfonyl vs. Pyridinyl-Hydrazinyl : The azetidine-sulfonyl moiety in the target compound introduces a rigid, polar scaffold, whereas the pyridinyl-hydrazinyl group in may facilitate hydrogen bonding and metal coordination.

Areas for Future Study :

  • Synthesis optimization using methods from .
  • Comparative bioactivity assays against CF₃-substituted analogs .
  • Investigation of polymorphic behavior as seen in .

Biological Activity

The compound 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole scaffold, which has shown significant biological activity across various domains, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, focusing on anticancer properties, antimicrobial effects, and other pharmacological actions.

Anticancer Activity

  • Mechanism of Action : The 1,3,4-oxadiazole scaffold is recognized for its ability to interact with various biological targets involved in cancer progression. These include:
    • Telomerase : Inhibition of this enzyme can lead to reduced proliferation of cancer cells.
    • Histone Deacetylases (HDAC) : Targeting HDACs can affect gene expression related to cancer cell survival.
    • Thymidylate Synthase and Thymidine Phosphorylase : These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer drugs.
  • Research Findings : A study highlighted that modifications in the oxadiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with significant IC50 values indicating potent activity .

Antimicrobial Activity

  • Broad Spectrum Efficacy : The compound has demonstrated antibacterial and antifungal properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit activity against both gram-positive and gram-negative bacteria as well as fungi .
  • Specific Case Studies :
    • Some derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values, showing potent antibacterial effects with MIC values ranging from 3.9 to 31.25 μM .
    • Antifungal activity was also noted, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi.

Other Pharmacological Activities

  • Anti-inflammatory and Antioxidant Properties : The compound exhibits significant anti-inflammatory effects and antioxidant activity, contributing to its potential therapeutic applications beyond oncology .
  • Diabetes Management : Some studies have reported the ability of oxadiazole derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial in managing diabetes .

Comparative Analysis of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of telomerase, HDAC
AntimicrobialBroad spectrum (gram-positive/negative)
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantFree radical scavenging
Anti-diabeticα-glucosidase inhibition

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent ModificationImpact on ActivityReference
4-Ethoxybenzenesulfonyl group Enhances COX-2 binding (Ki_i = 12 nM) due to hydrophobic pocket compatibility
Azetidine ring substitution Replacing azetidine with piperidine reduces metabolic stability (t1/2_{1/2} ↓40%)
Cyclopropyl vs. Phenyl Cyclopropyl improves solubility (LogP = 2.1 vs. 3.5 for phenyl analogs)

Q. Methodology :

  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with COX-2 .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify oxidative degradation rates .

What mechanistic insights explain the compound’s anti-inflammatory activity?

  • 5-Lipoxygenase (5-LOX) inhibition : The sulfonyl group interacts with Fe3+^{3+} in the enzyme’s active site, blocking arachidonic acid conversion to leukotrienes (IC50_{50} = 85 nM) .
  • Reactive oxygen species (ROS) suppression : Reduces ROS levels in RAW 264.7 macrophages by 60% at 10 µM, measured via DCFH-DA fluorescence .
  • Cytokine modulation : Downregulates TNF-α and IL-6 secretion in LPS-stimulated macrophages (ELISA data) .

How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Case Study : Discrepancies in anticancer IC50_{50} values (e.g., 2.5 µM vs. 8.7 µM in MCF-7 cells):

  • Experimental variables : Cell passage number, serum concentration in media, and incubation time (24h vs. 48h) .
  • Analytical validation : Use standardized protocols (e.g., NCI-60 screening guidelines) and replicate assays ≥3 times .
  • Data normalization : Express activity relative to a control compound (e.g., cisplatin) to mitigate batch-to-batch variability .

Methodological Recommendations

  • Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 3:1) .
  • Data reporting : Include full spectroscopic datasets (NMR, HRMS) in supplementary materials for peer review .
  • Biological assays : Use orthogonal methods (e.g., ATP-based viability + apoptosis markers) to confirm activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.